3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide
CAS No.: 1358095-01-8
Cat. No.: VC6066578
Molecular Formula: C22H25N5O
Molecular Weight: 375.476
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358095-01-8 |
|---|---|
| Molecular Formula | C22H25N5O |
| Molecular Weight | 375.476 |
| IUPAC Name | 3-(dimethylamino)-N-(4-piperidin-1-ylquinazolin-7-yl)benzamide |
| Standard InChI | InChI=1S/C22H25N5O/c1-26(2)18-8-6-7-16(13-18)22(28)25-17-9-10-19-20(14-17)23-15-24-21(19)27-11-4-3-5-12-27/h6-10,13-15H,3-5,11-12H2,1-2H3,(H,25,28) |
| Standard InChI Key | TVSIICPFDGCZAH-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=NC=N3)N4CCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the quinazoline family, characterized by a fused bicyclic aromatic ring system. Key substitutions include:
-
C-4 position: Piperidin-1-yl group, enhancing lipophilicity and potential interactions with hydrophobic protein pockets .
-
C-7 position: 3-(Dimethylamino)benzamide, contributing to hydrogen bonding and solubility via the dimethylamino group .
Table 1: Molecular Properties
Synthesis Pathways
While no direct synthesis protocol exists for this compound, analogous quinazolines are typically synthesized via:
-
Quinazoline Core Formation: Cyclization of anthranilamide derivatives with nitriles or amides under acidic conditions .
-
C-4 Substitution: Reaction with piperidine in the presence of POCl₃ or other activating agents .
-
C-7 Amidation: Coupling of 7-aminoquinazoline with 3-(dimethylamino)benzoyl chloride using a base like K₂CO₃ .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
logP: Estimated ~3.8, indicating moderate lipophilicity suitable for membrane permeability .
-
Aqueous Solubility: Likely low (<10 µM) due to aromaticity; dimethylamino group may improve solubility in acidic environments .
Metabolic Stability
Piperidine and dimethylamino groups are susceptible to CYP450-mediated metabolism (e.g., N-demethylation), suggesting moderate hepatic clearance .
Biological Activities and Mechanisms
Anti-Proliferative Effects
Structural analogs (e.g., MJ66 in ) exhibit IC₅₀ values <0.1 µM against cancer cells by:
-
Microtubule Disruption: Binding to tubulin, causing mitotic arrest .
-
JNK Pathway Activation: Inducing apoptosis via stress kinase signaling .
Table 2: Comparative Cytotoxicity of Quinazoline Derivatives
| Compound | IC₅₀ (µM) | Cell Line | Mechanism | Source |
|---|---|---|---|---|
| MJ66 | 0.033 | M21 | Tubulin inhibition | |
| ZD6474 (Vandetanib) | 0.011 | HUVEC | VEGFR-2 inhibition | |
| 3-(Dimethylamino)-... | *Pending | *Pending | Hypothesized similar | N/A |
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume